UVARIGRANOL B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die Synthese von Uvarigranol B umfasst mehrere Schritte, beginnend mit der Extraktion der Wurzeln von Uvaria grandiflora Roxb. Die Verbindung wird typischerweise unter Verwendung chromatographischer Techniken isoliert . Detaillierte synthetische Routen und Reaktionsbedingungen für die Laborsynthese sind nicht umfassend dokumentiert, was darauf hindeutet, dass das meiste verfügbare this compound durch natürliche Extraktion gewonnen wird.

Industrielle Produktionsverfahren: Industrielle Produktionsverfahren für this compound sind nicht gut etabliert, hauptsächlich aufgrund seiner natürlichen Herkunft und der Komplexität seiner chemischen Struktur. Die Verbindung wird hauptsächlich für Forschungszwecke hergestellt, und großtechnische industrielle Produktionsverfahren wurden nicht berichtet .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Uvarigranol B unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein mehrerer funktioneller Gruppen in seiner Struktur erleichtert, wie z. B. Hydroxyl- und Acetoxygruppen .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei Reaktionen mit this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um die Stabilität der Verbindung zu gewährleisten .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen verschiedene oxidierte Derivate ergeben, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette wissenschaftlicher Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie und Medizin. In der Chemie wird es als Referenzverbindung für die Untersuchung der Eigenschaften von polyoxygenierten Cyclohexenen verwendet . In der Biologie wird this compound auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und krebshemmende Eigenschaften . In der Medizin wird die Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht, obwohl weitere Forschung erforderlich ist, um ihre Wirkungen und Mechanismen vollständig zu verstehen .

Wirkmechanismus

Der Wirkmechanismus von this compound umfasst seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und -pfaden. Es wird angenommen, dass die Verbindung ihre Wirkungen durch die Modulation bestimmter Enzyme und Rezeptoren ausübt, obwohl die genauen molekularen Zielstrukturen noch nicht vollständig geklärt sind . Weitere Forschung ist erforderlich, um die an seinen biologischen Aktivitäten beteiligten Pfade umfassend zu verstehen .

Wissenschaftliche Forschungsanwendungen

Uvarigranol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties of polyoxygenated cyclohexenes . In biology, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is explored for its potential therapeutic applications, although more research is needed to fully understand its effects and mechanisms .

Wirkmechanismus

The mechanism of action of Uvarigranol B involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the modulation of specific enzymes and receptors, although the exact molecular targets are not fully elucidated . Further research is required to comprehensively understand the pathways involved in its biological activities .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Uvarigranol B ist strukturell ähnlich anderen polyoxygenierten Cyclohexenen, wie Uvarigranol A, Uvarigranol E und Uvarigranol F . Diese Verbindungen teilen ähnliche funktionelle Gruppen und chemische Eigenschaften, was sie für vergleichende Studien nützlich macht.

Einzigartigkeit: Was this compound von seinen ähnlichen Verbindungen unterscheidet, ist seine einzigartige Kombination funktioneller Gruppen und seine spezifischen biologischen Aktivitäten. Während andere polyoxygenierte Cyclohexene ähnliche chemische Eigenschaften aufweisen können, trägt die einzigartige Struktur von this compound zu seinen einzigartigen biologischen Wirkungen bei .

Biologische Aktivität

Uvarigranol B is a polyoxygenated cyclohexene compound derived from the roots of Uvaria grandiflora (Annonaceae). This compound has garnered attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and relevant research findings.

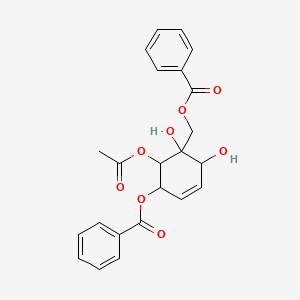

Chemical Structure and Properties

This compound is characterized by its unique cyclohexene structure with multiple oxygen functionalities. The absolute configuration has been elucidated through spectroscopic methods, confirming its stereochemical properties. The compound displays a positive Cotton effect in electronic circular dichroism (ECD) analysis, indicating its chiral nature.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition against Staphylococcus aureus and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be notably low, suggesting potent antibacterial activity.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Bacillus cereus | 30 |

2. Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in vitro. Studies involving RAW 264.7 macrophage cells revealed that this compound significantly inhibited lipopolysaccharide (LPS)-induced nitric oxide (NO) production, which is a marker of inflammation. The effective concentration (EC50) for NO inhibition was determined to be approximately 8.54 μM, indicating its potential as an anti-inflammatory agent.

3. Cytotoxic Activity

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Notably, it exhibited selective cytotoxicity against human liver cancer cells (HepG2). The IC50 value for HepG2 cells was recorded at 47.10 μg/mL, suggesting that this compound may have therapeutic potential in cancer treatment.

Table 2: Cytotoxic Activity of this compound

| Cell Line | IC50 (μg/mL) |

|---|---|

| HepG2 | 47.10 |

| HCT116 | >100 |

Case Studies

Study on Antimicrobial Properties

A study conducted by Brophy et al. (2023) isolated several compounds from Uvaria rufa, including this compound, and evaluated their antimicrobial activities. The results indicated that this compound had significant inhibitory effects on pathogenic bacteria, highlighting its potential use in developing natural antimicrobial agents.

Study on Anti-inflammatory Mechanisms

In a separate investigation, researchers examined the anti-inflammatory mechanisms of this compound using RAW 264.7 cells. The study demonstrated that treatment with this compound resulted in reduced production of pro-inflammatory cytokines and mediators, establishing its role as a potential therapeutic agent for inflammatory diseases.

Eigenschaften

IUPAC Name |

(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTFRADBWXYQLMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.